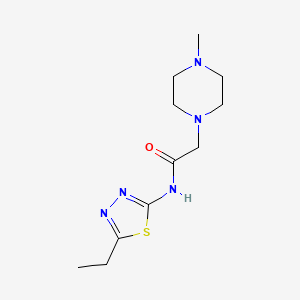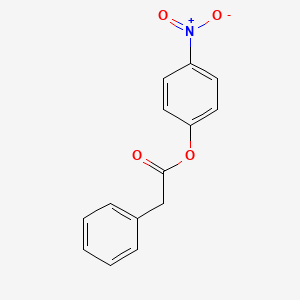![molecular formula C21H22BrN3O2 B3875267 N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide](/img/structure/B3875267.png)
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide
Vue d'ensemble
Description
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide, also known as BRL-15572, is a potent and selective antagonist of the dopamine D3 receptor. It was first synthesized in 2004 by researchers at GlaxoSmithKline and has since been studied for its potential therapeutic applications.
Mécanisme D'action
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide acts as an antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. By blocking the activity of this receptor, N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide reduces the rewarding effects of drugs of abuse and may help to prevent relapse in individuals with addiction.
Biochemical and physiological effects:
In preclinical studies, N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide has been shown to reduce drug-seeking behavior in animal models of addiction. It has also been shown to have antidepressant-like effects in animal models of depression. However, further research is needed to fully understand the biochemical and physiological effects of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide in laboratory experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor compared to other drugs that may have broader effects on the brain. However, one limitation of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide is its relatively short half-life, which may require frequent dosing in animal studies.
Orientations Futures
There are several potential future directions for research on N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide. One area of interest is its potential use in combination with other drugs to enhance its therapeutic effects. Another area of interest is the development of longer-acting formulations of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide that may be more practical for clinical use. Additionally, further research is needed to fully understand the safety and efficacy of N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide in humans.
Applications De Recherche Scientifique
N-[2-(4-bromophenyl)-1-(1-piperazinylcarbonyl)vinyl]-4-methylbenzamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of drug addiction and psychiatric disorders such as schizophrenia and depression. It has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-oxo-3-piperazin-1-ylprop-1-en-2-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrN3O2/c1-15-2-6-17(7-3-15)20(26)24-19(14-16-4-8-18(22)9-5-16)21(27)25-12-10-23-11-13-25/h2-9,14,23H,10-13H2,1H3,(H,24,26)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPKJXVWKDXJES-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N3CCNCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(2-chlorophenyl)-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol](/img/structure/B3875203.png)
![4-[4-chloro-3-(trifluoromethyl)phenyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3875212.png)
![ethyl 2-[4-(benzyloxy)benzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875215.png)
![3-methoxy-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzaldehyde semicarbazone](/img/structure/B3875222.png)

![4-[(2,5-dimethoxybenzylidene)amino]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B3875245.png)
![N-[1-{[(4-ethoxyphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B3875254.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[4-(4-methyl-1-piperidinyl)-3-nitrobenzylidene]acetohydrazide](/img/structure/B3875259.png)
![3-{[(3-chloro-4-methylphenyl)amino]methyl}-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3875278.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B3875279.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3875282.png)

![3-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-phenyl-1-propanone](/img/structure/B3875290.png)